molecular formula C2H5N5 B075391 Guanazole CAS No. 1455-77-2

Guanazole

Cat. No.: B075391
CAS No.: 1455-77-2
M. Wt: 99.10 g/mol
InChI Key: PKWIYNIDEDLDCJ-UHFFFAOYSA-N
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Description

N-Isopropylbenzylamine (hydrochloride) is a chemical compound that has gained attention in various fields of research and industry. It is an organic base and an important raw material for organic synthesis. This compound is known for its structural similarity to methamphetamine, which has led to its use as a substitute or adulterant in illicit drug markets .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylbenzylamine (hydrochloride) can be synthesized through the reductive amination of benzylamine with acetone. The reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like tetrahydrofuran (THF) or ethanol. The reaction is carried out at a temperature range of 35-40°C, and the progress is monitored using thin-layer chromatography (TLC) .

Industrial Production Methods: In industrial settings, the production of N-Isopropylbenzylamine (hydrochloride) may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-Isopropylbenzylamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-Isopropylbenzylamine (hydrochloride) is structurally similar to methamphetamine, which has led to its use as a substitute in illicit drug markets. unlike methamphetamine, it does not have significant stimulant effects. Other similar compounds include:

N-Isopropylbenzylamine (hydrochloride) stands out due to its unique combination of structural similarity to methamphetamine and its diverse applications in research and industry.

Properties

IUPAC Name

1H-1,2,4-triazole-3,5-diamine
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InChI

InChI=1S/C2H5N5/c3-1-5-2(4)7-6-1/h(H5,3,4,5,6,7)
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InChI Key

PKWIYNIDEDLDCJ-UHFFFAOYSA-N
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Canonical SMILES

C1(=NC(=NN1)N)N
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Molecular Formula

C2H5N5
Record name GUANAZOLE
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DSSTOX Substance ID

DTXSID0025367
Record name Guanazole
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Molecular Weight

99.10 g/mol
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Physical Description

Guanazole appears as colorless crystals. (NTP, 1992)
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Solubility

Soluble (NTP, 1992)
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CAS No.

1455-77-2
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Record name 3,5-Diamino-1,2,4-triazole
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Melting Point

399 to 403 °F (Decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 3,5-diamino-1,2,4-triazole (guanazole)?

A1: 3,5-diamino-1,2,4-triazole (this compound) primarily acts as an inhibitor of ribonucleotide reductase (RNR). [, , , , ] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, essential building blocks for DNA synthesis. [, ] By inhibiting RNR, this compound disrupts DNA synthesis, ultimately leading to cell death. [, , ]

Q2: What are the cellular consequences of this compound treatment?

A3: this compound treatment leads to the depletion of deoxyribonucleotide triphosphates (dNTPs), ultimately inhibiting DNA synthesis. [, , ] This inhibition primarily impacts rapidly dividing cells, such as those found in bone marrow and lymphoid organs, leading to myelosuppression and immunosuppression. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C2H5N5, and its molecular weight is 85.09 g/mol.

Q4: Are there any studies on the spectroscopic properties of this compound?

A5: Yes, researchers have investigated the infrared (IR) spectra of this compound in different solvent environments. [] These studies have provided insights into the structural characteristics and solvent interactions of the molecule. Additionally, studies have utilized techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of synthesized this compound derivatives. []

Q5: Has this compound been explored for applications beyond its pharmaceutical use?

A6: Yes, this compound has shown promise as a component in flame-retardant compositions for materials like cotton and polyamides. [, ] It reacts readily with tetrakis(hydroxymethyl)phosphonium chloride (THPC) or tetrakis(hydroxymethyl)phosphonium hydroxide (THPOH) to form polymers that impart flame-retardant properties to fabrics. []

A5: There is limited information available within the provided research regarding the direct catalytic properties and applications of this compound.

Q6: Have computational methods been used to study this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the hydrogen bonding interactions between this compound and DMSO/water complexes. [] This study provided insights into the stability and binding energies of these complexes. Furthermore, molecular dynamics simulations have been used to explore the mesomorphic properties of this compound derivatives. []

Q7: How do structural modifications to this compound affect its activity?

A8: Research suggests that acylating this compound to create prodrugs can significantly alter its physicochemical properties, including lipophilicity and acid-base characteristics. [] These modifications aim to improve its pharmacological properties. One study synthesized nine amide derivatives of this compound and found that some exhibited comparable or even greater antineoplastic activity against L1210 leukemia cells in vitro. []

Q8: Are there any specific challenges related to the formulation of this compound?

A9: While the provided literature doesn't delve into specific formulation challenges of this compound, its rapid excretion necessitates frequent administration for optimal antitumor activity. [] This highlights the need for further research on potential formulations to enhance its stability and bioavailability for sustained drug release.

A8: While the provided research primarily focuses on this compound's biological activity and chemical properties, specific information about SHE regulations is limited.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10: Studies in mice, rats, and dogs have shown that this compound is rapidly absorbed and excreted primarily in the urine, with minimal metabolism. [] In humans, the plasma half-life of intravenously administered this compound ranges from 1 to 10 hours depending on the time point and dose. [] The drug appears to be eliminated almost entirely unchanged, with no detectable metabolites found in rat liver perfusate or bile. []

Q10: How does the route of administration affect the pharmacokinetics of this compound?

A11: While intravenous administration is commonly employed in research, one study investigated the percutaneous absorption of topically applied this compound in pigs. [] Findings indicated minimal absorption through the skin (approximately 0.2% of the applied dose after 48 hours), suggesting limited effectiveness via this route. []

Q11: What mechanisms of resistance to this compound have been identified?

A13: Research suggests that resistance to this compound can arise from alterations in ribonucleotide reductase. [, , ] Some resistant cell lines exhibit elevated levels of RNR activity, while others display altered enzyme forms with reduced drug sensitivity. [, , ]

Q12: What are the main toxicities associated with this compound?

A14: Myelosuppression is the primary toxicity observed with this compound treatment. [, , ] Other side effects include drug fever, mucositis, rash, and alkalosis. [] Pre-existing chemotherapy or radiotherapy can exacerbate these toxicities. []

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